molecular formula C17H16O3S B12533719 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one CAS No. 819792-64-8

1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12533719
CAS No.: 819792-64-8
M. Wt: 300.4 g/mol
InChI Key: AITOCJUKULFGJF-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one is a scientifically recognized chalcone derivative that functions as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Its core research value lies in its application for studying inflammatory pathways and inflammation-associated disorders. The compound's design features a 1,3-diarylprop-2-en-1-one template with a critical methylsulfonyl (MeSO 2 ) pharmacophore at the para position of one phenyl ring, a structural feature known to confer high selectivity for the COX-2 enzyme over COX-1 . Molecular modeling studies of closely related analogues suggest that the methylsulfonyl group is oriented into the secondary pocket of the COX-2 active site, enabling potential hydrogen bonding interactions with amino acid residues such as Arg513, which is a key determinant for selectivity . This mechanism makes it a valuable tool compound for researchers investigating the role of COX-2 in various disease models, including certain cancers and neurological conditions where COX-2 is overexpressed . Its well-defined structure-activity relationship provides a foundational scaffold for the design and development of new anti-inflammatory agents.

Properties

CAS No.

819792-64-8

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O3S/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(11-9-15)21(2,19)20/h3-12H,1-2H3

InChI Key

AITOCJUKULFGJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

  • Reactants :
    • 4-(Methanesulfonyl)benzaldehyde (1 mmol)
    • 4-Methylacetophenone (1 mmol)
  • Catalyst : 40% aqueous NaOH (1–2 mL)
  • Solvent : Ethanol or methanol (10–20 mL)
  • Temperature : 70°C under reflux for 3–5 hours.
  • Workup : Neutralization with 10% HCl, extraction with CH₂Cl₂, and purification via recrystallization (methanol/water) or column chromatography (hexane:ethyl acetate = 4:1).

The reaction proceeds via enolate formation from 4-methylacetophenone, followed by nucleophilic attack on the aldehyde carbonyl group. Dehydration of the β-hydroxy ketone intermediate yields the final chalcone derivative.

Yield Optimization Strategies

Parameter Optimal Range Impact on Yield
Molar Ratio (Ketone:Aldehyde) 1:1.2 Prevents aldol side reactions
Catalyst Concentration 20–40% NaOH Higher concentrations accelerate enolate formation
Solvent Polarity Ethanol > Methanol Enhances reactant solubility
Reaction Time 3–5 hours Prolonged durations risk decomposition

Yields typically range from 75% to 94% under optimized conditions.

Alternative Synthetic Approaches

Acid-Catalyzed Condensation

A modified approach using polyphosphoric acid (PPA) and sulfuric acid in 1,4-dioxane at 90°C under nitrogen achieves comparable yields (95%). This method avoids base-sensitive functional groups but requires stringent anhydrous conditions.

Radical Sulfonylation Strategies

Copper-catalyzed methyl sulfonylation of alkynes with dimethyl sulfoxide (DMSO) presents a novel route:

  • Reagents :
    • 4-Methylphenylacetylene
    • DMSO (methyl sulfonyl radical source)
    • Cu(I)/HPO(OEt)₂ catalytic system
  • Conditions :
    • Oxygen atmosphere, 80°C, 12 hours
  • Outcome : Forms (E)-vinyl methyl sulfones, which are oxidized to the target ketone.

This method is less common due to multi-step requirements but offers regioselectivity advantages.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages :
    • 30% reduction in reaction time vs. batch processes
    • Improved heat dissipation for exothermic condensation
  • Parameters :
    • Flow rate: 5 mL/min
    • Residence time: 20 minutes
    • Temperature: 100°C

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 15–30 minutes while maintaining yields >90%. This method is energy-efficient but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Method Conditions Purity Achieved
Column Chromatography Silica gel, hexane:EtOAc (3:1) >98%
Recrystallization Methanol/water (2:1), −20°C 95–97%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.12 (d, J = 8.4 Hz, 2H, SO₂C₆H₄)
    • δ 7.89 (d, J = 15.6 Hz, 1H, α-H)
    • δ 7.68 (d, J = 15.6 Hz, 1H, β-H)
  • IR (KBr) :
    • 1665 cm⁻¹ (C=O stretch)
    • 1320, 1145 cm⁻¹ (SO₂ asymmetric/symmetric stretches)

Chemical Reactions Analysis

1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents such as halogens or nitrating agents.

    Condensation: The enone group in the compound can participate in further condensation reactions with various nucleophiles to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Electronic Modifications

The methanesulfonyl group is a strong electron-withdrawing substituent, distinct from other functional groups in the evidence, such as imidazole (electron-rich heterocycle), halogens (electron-withdrawing), and methoxy (electron-donating). Key analogs and their substituents include:

Compound Name A-Ring Substituent B-Ring Substituent Key Properties/Activities References
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (IM4) 1H-imidazol-1-yl 4-methylphenyl MAO-B inhibitor (IC₅₀: 0.32 µM) ; antifungal [7,20]
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Cl 4-methylphenyl Structural analog; no activity data [8]
(E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-OCH₃ 4-methylphenyl Enhanced solubility; electron-donating effects [9,16]
(E)-3-(4-Dimethylaminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-N(CH₃)₂ 4-F Fluorescence properties; nonlinear optics [12]

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) increase chalcones' electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .
  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve solubility and alter photophysical properties .
  • Heterocyclic substituents (e.g., imidazole) confer antifungal activity against Aspergillus fumigatus and MAO inhibition .
Antifungal Activity

Imidazole-containing chalcones (e.g., IM4) exhibit potent activity against Aspergillus fumigatus (pulmonary aspergillosis) due to synergistic effects between the chalcone backbone and imidazole’s antifungal pharmacophore . The methanesulfonyl group, being more polar and bulkier than imidazole, may alter membrane permeability or target binding, though direct evidence is lacking.

Enzyme Inhibition
  • Monoamine Oxidase (MAO) Inhibition: IM4 inhibits MAO-B (IC₅₀: 0.32 µM) competitively, attributed to the imidazole group’s interaction with the enzyme’s flavin adenine dinucleotide (FAD) cofactor . Methanesulfonyl’s strong electron-withdrawing nature could modulate binding affinity but may reduce selectivity due to steric hindrance.

Physicochemical Properties

  • Solubility : Methanesulfonyl’s polarity likely enhances aqueous solubility compared to methyl or halogen substituents .
  • Thermal Stability : Methyl and halogen substituents (e.g., 4-Cl, 4-CH₃) correlate with higher melting points (69–145°C) , while methanesulfonyl may further increase thermal stability due to strong intermolecular interactions.

Biological Activity

1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a methanesulfonyl chalcone, belongs to a class of compounds known for their diverse biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H16O2S
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 6552-71-2
  • Density : 1.096 g/cm³
  • Boiling Point : 412.1ºC at 760 mmHg
  • Flash Point : 183.9ºC

Chalcones, including this compound, exhibit their biological effects through several mechanisms:

  • Anticancer Activity :
    • Chalcones have been shown to induce apoptosis in cancer cells by activating caspases and disrupting microtubule assembly, leading to cell cycle arrest.
    • Specific studies indicate that chalcones can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
  • Antimicrobial Properties :
    • Research has demonstrated that chalcone derivatives possess significant antibacterial activity against a range of pathogens. The presence of the methanesulfonyl group enhances their interaction with bacterial membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects :
    • Chalcones are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses. This inhibition can alleviate symptoms in conditions like arthritis and other inflammatory diseases.

Anticancer Studies

A study conducted on various chalcone derivatives revealed that compounds similar to this compound showed promising results in inhibiting the growth of MDA-MB-231 cells. The study highlighted that at concentrations of 10 µM, significant morphological changes were observed in treated cells, coupled with enhanced caspase activity indicating apoptosis .

CompoundCell LineIC50 (µM)Mechanism
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Apoptosis induction
10cMDA-MB-2317.84Cell cycle arrest (G2/M phase)

Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of chalcones, it was found that derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. The methanesulfonyl group was identified as a key structural feature contributing to enhanced efficacy against these pathogens .

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